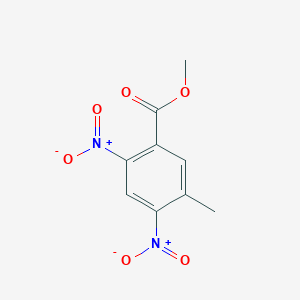

methyl 5-methyl-2,4-dinitrobenzoate

Description

Contextualization within Nitroaromatic Chemistry

Nitroaromatic compounds are organic molecules that feature one or more nitro groups (–NO2) attached to an aromatic ring. echemi.com This class of compounds is largely synthetic, with few examples found in nature. echemi.comsigmaaldrich.com The presence of the nitro group, a strong electron-withdrawing group, profoundly influences the chemical and physical properties of the aromatic ring. nih.gov This electron-withdrawing nature, combined with the stability of the benzene (B151609) ring, makes nitroaromatic compounds resistant to oxidative degradation but reactive in other ways. echemi.comsigmaaldrich.com

The primary method for synthesizing nitroaromatic compounds is through nitration, an electrophilic substitution reaction where nitronium ions (NO2+), typically generated from a mixture of nitric and sulfuric acids, are introduced to an aromatic substrate. echemi.com These compounds have a wide range of industrial applications, serving as precursors for dyes, polymers, pesticides, and explosives. echemi.comsigmaaldrich.com Their reactivity also makes them relevant in pharmaceuticals, with some nitroaromatic compounds exhibiting antimicrobial properties. orgsyn.org

Significance of Dinitrobenzoate Frameworks in Synthetic Organic Chemistry

The dinitrobenzoate framework is a valuable structural motif in synthetic organic chemistry. Benzoates are esters of benzoic acid, and the presence of two nitro groups on the aromatic ring significantly alters the molecule's reactivity. The strong electron-withdrawing character of the two nitro groups deactivates the benzene ring towards electrophilic aromatic substitution. Conversely, this electronic feature makes the ring susceptible to nucleophilic aromatic substitution, a reaction of great utility in building complex molecules.

Furthermore, the functional groups present in dinitrobenzoates offer multiple avenues for chemical transformation. The ester group can be hydrolyzed to a carboxylic acid or converted to other derivatives like amides. The nitro groups themselves are particularly versatile; they can be reduced to form amines, which are crucial intermediates in the synthesis of a vast array of pharmaceuticals and other fine chemicals. For instance, the reduction of a nitro group on a benzoate (B1203000) derivative is a key step in the synthesis of more complex molecules. mdpi.com

General Academic Research Themes Related to Aromatic Nitro Esters

Academic research into aromatic nitro esters spans several fields, primarily due to the diverse reactivity imparted by the combination of the nitro and ester functionalities. One major area of investigation is their use as energetic materials. The incorporation of nitro groups is a classic strategy for increasing the density and energetic power of a molecule, and nitric esters are a well-established class of energetic materials. fishersci.com The explosive properties of these compounds are due to redox reactions where the nitro group acts as an internal oxidant for the hydrocarbon backbone, producing stable gaseous products like molecular nitrogen and carbon dioxide. nih.gov

Beyond energetic materials, aromatic nitro esters are frequently studied as intermediates in organic synthesis. The ability to selectively modify the ester and nitro groups makes them valuable building blocks. For example, chelated ester enolates have been shown to react with aromatic nitro compounds at the nitro group, providing a pathway to synthesize novel amino acid derivatives. chemicalbook.com Research also focuses on the kinetics and mechanisms of reactions involving these compounds, such as nucleophilic substitution reactions, which are influenced by the nature of the substituents on the aromatic ring and the solvent used.

Specific Research Focus on Methyl 5-methyl-2,4-dinitrobenzoate

Direct and extensive research focused solely on this compound is not widely available in published literature. However, significant insights can be drawn from studies on its close structural isomers, which are often synthesized as intermediates for more complex targets. For example, the related compound, methyl 2-methyl-3,5-dinitrobenzoate, has been synthesized and characterized as an intermediate for the preparation of isocoumarins. researchgate.net Its synthesis involves the esterification of 2-methyl-3,5-dinitrobenzoic acid. researchgate.net

The synthesis of this compound would likely proceed through the esterification of 5-methyl-2,4-dinitrobenzoic acid. This precursor acid could potentially be synthesized by the dinitration of m-toluic acid. The research applications of this compound are anticipated to be similar to its isomers, primarily serving as a versatile intermediate in organic synthesis. For instance, a related structure, methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate, is a known intermediate in the synthesis of agrochemicals. nih.gov This suggests that this compound could be a valuable precursor for creating libraries of compounds for screening in pharmaceutical and agrochemical research.

Below are the physical and chemical properties of this compound and some of its isomers for comparison.

| Property | This compound | Methyl 2-methyl-3,5-dinitrobenzoate cymitquimica.com | Methyl 2,4-dinitrobenzoate (B1224026) echemi.com | Methyl 3,5-dinitrobenzoate (B1224709) sigmaaldrich.com |

|---|---|---|---|---|

| CAS Number | 52090-25-2 epa.gov | 52090-24-1 | 610-40-2 | 2702-58-1 |

| Molecular Formula | C₉H₈N₂O₆ | C₉H₈N₂O₆ | C₈H₆N₂O₆ | C₈H₆N₂O₆ |

| Molecular Weight | 240.17 g/mol | 240.17 g/mol | 226.14 g/mol | 226.14 g/mol |

| Appearance | Data not available | Solid | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available | 107-109 °C |

| Boiling Point | Data not available | Data not available | 357 °C | Data not available |

| Density | Data not available | Data not available | 1.497 g/cm³ | Data not available |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 5-methyl-2,4-dinitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-5-3-6(9(12)17-2)8(11(15)16)4-7(5)10(13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODNYLVYXOHNFOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301294948 | |

| Record name | Methyl 5-methyl-2,4-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52090-25-2 | |

| Record name | Methyl 5-methyl-2,4-dinitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52090-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-methyl-2,4-dinitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301294948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Methyl 5 Methyl 2,4 Dinitrobenzoate

Precursor Selection and Starting Materials

The selection of the initial precursor is critical and is dictated by the directing effects of the substituents on the aromatic ring. The two most logical starting materials for the synthesis are 3-methylbenzoic acid (also known as m-toluic acid) or its corresponding ester, methyl 3-methylbenzoate (B1238549) .

The rationale for this selection is based on the principles of electrophilic aromatic substitution:

Route A: Nitration of 3-methylbenzoic acid, followed by esterification.

Route B: Esterification of 3-methylbenzoic acid to yield methyl 3-methylbenzoate, which is then nitrated.

In both scenarios, the starting aromatic ring has two key directing groups: an activating methyl group (-CH₃) and a deactivating carboxyl (-COOH) or ester (-COOCH₃) group. The methyl group is an ortho, para-director, enhancing the reactivity at positions 2, 4, and 6 relative to its own position. Conversely, the carboxyl or ester group is a meta-director, deactivating the ring but to a lesser extent at the meta positions.

For a precursor like 3-methylbenzoic acid or its methyl ester, the powerful activating and directing influence of the methyl group at position 3 guides the incoming electrophiles (nitro groups) to the ortho (position 2) and para (position 4) locations. This alignment of directing effects makes these precursors ideal for achieving the desired 2,4-dinitro substitution pattern.

Table 1: Key Precursors for Methyl 5-methyl-2,4-dinitrobenzoate Synthesis

| Compound Name | IUPAC Name | Role in Synthesis |

|---|---|---|

| m-Toluic acid | 3-Methylbenzoic acid | Starting material for nitration or esterification |

| Methyl m-toluate | Methyl 3-methylbenzoate | Starting material for nitration |

| 5-Methyl-2,4-dinitrobenzoic acid | 5-Methyl-2,4-dinitrobenzoic acid | Intermediate product requiring esterification |

Nitration Reactions

Nitration is a cornerstone of this synthesis, involving an electrophilic aromatic substitution reaction. The process typically uses a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) to generate the highly reactive nitronium ion (NO₂⁺), which acts as the electrophile. aiinmr.comwebassign.net

Achieving the specific 2,4-dinitro substitution pattern is a matter of controlling the regioselectivity of the reaction. The substitution pattern is governed by the electronic effects of the groups already present on the benzene (B151609) ring. rsc.org

In the case of methyl 3-methylbenzoate (or 3-methylbenzoic acid), the directing effects are as follows:

The methyl group at C3 is an activating group, strongly directing incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The ester/carboxyl group at C1 is a deactivating group, directing incoming electrophiles to the meta (C3, C5) positions.

The positions at C2 and C4 are therefore highly activated by the methyl group, making them the primary sites for electrophilic attack by the nitronium ion. The first nitration is likely to occur at the C4 position (para to the methyl group), which is sterically more accessible. The introduction of the first deactivating nitro group makes the second nitration more difficult, but the continued influence of the activating methyl group directs the second nitro group to one of the remaining activated sites, primarily the C2 position (ortho to the methyl group).

Careful optimization of reaction conditions is essential to maximize the yield of the desired dinitro compound and prevent the formation of unwanted byproducts, such as other isomers or trinitrated products. numberanalytics.com

Temperature: Nitration reactions are highly exothermic. rug.nl Maintaining a low temperature, typically between 0°C and 10°C, is crucial. webassign.netorgsyn.org Elevated temperatures can lead to undesired side reactions, including oxidation of the methyl group and the formation of over-nitrated products. orgsyn.org

Solvent: Concentrated sulfuric acid is not only a catalyst but also commonly serves as the solvent, ensuring the reagents remain in solution. webassign.netorgsyn.org

Acid Concentration: The ratio of sulfuric acid to nitric acid must be carefully controlled to ensure a steady and sufficient generation of the nitronium ion for the dinitration to proceed efficiently. orgsyn.org Studies on similar nitrations, such as that of nitrobenzene, show that acid concentration directly impacts reaction rates and byproduct formation. nih.gov

Table 2: Typical Optimized Conditions for Aromatic Nitration

| Parameter | Condition | Rationale | Source |

|---|---|---|---|

| Temperature | 0 - 10°C | To control the exothermic reaction and prevent side products. | webassign.netwebassign.netorgsyn.org |

| Reaction Time | 15 - 30 minutes | Allows for complete addition of nitrating mixture and reaction. | rsc.orgorgsyn.org |

| Reagent Ratio | Excess H₂SO₄ to HNO₃ | Ensures complete generation of the nitronium ion (NO₂⁺). | webassign.netorgsyn.org |

| Agitation | Continuous Swirling/Stirring | Ensures homogeneity and efficient heat transfer. | webassign.netmnstate.edu |

While the mixed-acid method is traditional, modern synthetic chemistry explores more environmentally benign and efficient catalytic systems. nih.govacs.org

Solid Acid Catalysts: Materials like zeolites (e.g., Zeolite β) and various metal-exchanged clays (B1170129) have been successfully employed as catalysts for aromatic nitration. acs.orgrsc.org These catalysts are often more selective, reusable, and reduce the amount of corrosive acid waste. acs.orgrsc.org They function by providing acidic sites that facilitate the formation of the nitronium ion. rsc.org

Enzyme-Catalyzed Nitration: An emerging area in green chemistry involves the use of enzymes for nitration. nih.gov Enzymes such as cytochrome P450 can catalyze nitration under mild conditions, offering high selectivity. nih.gov While not yet a standard industrial method for this specific compound, it represents a potential future strategy for synthesizing nitroaromatic compounds.

Esterification Processes

If the synthesis begins with the nitration of 3-methylbenzoic acid to form 5-methyl-2,4-dinitrobenzoic acid, the final step is an esterification reaction to produce the methyl ester.

The most common method for this transformation is the Fischer esterification. This process involves heating the carboxylic acid (5-methyl-2,4-dinitrobenzoic acid) with an excess of an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid. jocpr.com

The reaction is an equilibrium process. To drive the reaction to completion and achieve a high yield of the ester, the equilibrium can be shifted to the right by either using a large excess of the alcohol or by removing water as it is formed during the reaction. byjus.com This method is well-established for the synthesis of various aromatic esters, including other dinitrobenzoates. prepchem.com

Alternative Esterification Methods

While the traditional Fischer-Speier esterification, involving the reaction of the parent carboxylic acid (5-methyl-2,4-dinitrobenzoic acid) with methanol (B129727) in the presence of a strong mineral acid catalyst like sulfuric acid, is a common approach, several alternative methods offer milder conditions and improved efficiency. nih.govresearchgate.net

One prominent alternative is the Steglich esterification . This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. jocpr.comnih.gov The reaction proceeds at room temperature and is highly efficient, making it suitable for substrates that may be sensitive to the harsh conditions of traditional acid-catalyzed esterification. nih.gov The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then readily attacked by the alcohol, facilitated by the acyl-transfer properties of DMAP. nih.gov

Another advanced approach involves the use of heterogeneous solid acid catalysts. For instance, solid acids composed of zirconium and titanium have been effectively employed for the esterification of various benzoic acids with methanol. mdpi.com These catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions, which aligns with green chemistry principles. mdpi.com

Table 1: Comparison of Esterification Methods for Benzoic Acids

| Method | Reagents/Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Methanol, H₂SO₄ | Reflux | Low-cost reagents | Harsh conditions, reversible reaction, difficult for sensitive substrates byjus.com |

| Steglich | Methanol, DCC, DMAP | Room Temperature | Mild conditions, high yield, suitable for sensitive substrates nih.gov | DCC byproduct (DCU) can be difficult to remove, higher reagent cost jocpr.com |

| Solid Acid Catalyst | Methanol, Zr/Ti Solid Acid | Varies | Reusable catalyst, easy separation, environmentally friendly mdpi.com | Catalyst preparation may be required, potentially lower activity than homogeneous catalysts mdpi.com |

Multi-Step Synthesis Approaches

This compound and its structural isomers are valuable intermediates in the synthesis of more elaborate chemical structures.

The structural framework of substituted dinitrobenzoates is a key component in the synthesis of various complex molecules, particularly in medicinal chemistry and materials science. Research on its isomer, methyl 2-methyl-3,5-dinitrobenzoate, has shown it to be a crucial intermediate for the preparation of isocoumarins. nih.govresearchgate.netresearchgate.net

Similarly, related nitrobenzoate structures serve as foundational starting materials. For example, methyl 4-methyl-3-nitrobenzoate is a key precursor in a multi-step synthesis of ferrocene-modified analogues of Nilotinib, a tyrosine kinase inhibitor used in cancer therapy. mdpi.com This highlights the strategic importance of the nitro-substituted methyl benzoate (B1203000) scaffold in building biologically active molecules. The nitro and ester groups provide latent functionality that can be manipulated in subsequent steps.

Table 2: Examples of Complex Molecules Synthesized from Related Nitrobenzoate Intermediates

| Intermediate | Target Molecule Class | Application | Source |

|---|---|---|---|

| Methyl 2-methyl-3,5-dinitrobenzoate | Isocoumarins | Natural Product Synthesis | nih.govresearchgate.net |

| Methyl 4-methyl-3-nitrobenzoate | Tyrosine Kinase Inhibitors (Nilotinib analogues) | Medicinal Chemistry, Anticancer Agents | mdpi.com |

| Methyl 2,4-dichloro-3,5-dinitrobenzoate | Aminodechlorinated Products | Synthetic Intermediates | researchgate.net |

The dinitro functionality of this compound allows for a variety of subsequent chemical modifications. The most common and synthetically useful transformation is the reduction of the two nitro groups to form the corresponding diamino compound, methyl 2,4-diamino-5-methylbenzoate. This reduction is typically achieved using reagents such as iron powder in the presence of an acid like ammonium (B1175870) chloride (Fe/NH₄Cl) or catalytic hydrogenation. mdpi.com The resulting diamine is a versatile building block, as the amino groups can be readily diazotized or used in condensation and coupling reactions to construct heterocyclic systems and other complex architectures.

Furthermore, the electron-withdrawing nature of the two nitro groups and the ester group strongly activates the aromatic ring. This electronic property makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, should a suitable leaving group be present at other positions on the ring. researchgate.net

Green Chemistry Principles in Synthesis

Incorporating environmentally benign practices into the synthesis of this compound is an area of active development.

Solvent-free reaction conditions represent a core principle of green chemistry, aiming to reduce waste and the use of hazardous substances. While a specific solvent-free synthesis for this compound is not widely documented, general methodologies exist that could be adapted. For instance, syntheses of other complex organic molecules have been achieved using natural, water-soluble catalysts like ascorbic acid under solvent-free conditions at elevated temperatures. researchgate.net Applying such principles could involve the direct reaction of the constituent precursors in the absence of a solvent, potentially using a solid-supported catalyst to facilitate the reaction.

Reducing energy consumption is another key aspect of green synthesis. For the nitration steps required to produce the dinitro-aromatic core, energy-efficient protocols have been developed. A patented method for the synthesis of the related 2,4-dinitrobenzoic acid describes nitration and oxidation reactions that proceed at room temperature (18-35°C), offering a significant energy saving compared to traditional methods that require heating. google.com Similarly, the use of highly active catalysts, such as the aforementioned Zr/Ti solid acids for the esterification step, can lower the activation energy of the reaction, potentially allowing for lower reaction temperatures and shorter reaction times, thereby increasing energy efficiency. mdpi.com

Catalyst Design for Sustainability

The traditional methods for the nitration of aromatic compounds, often employing a mixture of concentrated nitric acid and sulfuric acid, raise significant environmental and safety concerns due to the use of highly corrosive acids and the generation of substantial acidic waste. springernature.com In response, the principles of green chemistry have spurred the development of more sustainable catalytic systems for nitration reactions. The design of these catalysts focuses on minimizing waste, reducing hazards, and improving energy efficiency.

Modern approaches to sustainable nitration that could be applicable to the synthesis of 5-methyl-2,4-dinitrobenzoic acid include the use of solid acid catalysts, enzyme-catalyzed reactions, and milder nitrating agents.

Solid Acid Catalysts:

Solid acid catalysts offer a promising alternative to homogeneous acid catalysts like sulfuric acid. They are generally non-corrosive, reusable, and can be easily separated from the reaction mixture, which simplifies product purification and reduces waste. Materials such as zeolites, sulfated zirconia, and supported acids on silica or other metal oxides are being explored for aromatic nitration. For instance, Mo(VI)-supported TiO2–ZrO2 mixed-metal oxide composites have been investigated as high-yielding solid acid catalysts for continuous-flow aromatic nitration reactions. acs.orgacs.org The use of such catalysts could potentially be adapted for the nitration of 5-methylbenzoic acid, offering a more environmentally benign process.

| Catalyst Type | Example | Advantages | Potential Application |

| Mixed-Metal Oxide | Mo(VI)-supported TiO2–ZrO2 | High yield, reusability, suitable for continuous flow | Nitration of 5-methylbenzoic acid |

| Supported Acid | Sulfuric acid on silica-gel | Ease of handling, reduced corrosion | Nitration of various aromatic compounds |

Enzyme-Catalyzed Nitration:

Biocatalysis presents an attractive green alternative for chemical synthesis. Enzymes can operate under mild reaction conditions of temperature and pH, often exhibiting high selectivity. nih.gov For nitration reactions, peroxidases, such as horseradish peroxidase (HRP), have been shown to catalyze the nitration of aromatic compounds in the presence of a nitrate source like sodium nitrite (B80452) and an oxidizing agent like hydrogen peroxide. nih.gov This enzymatic approach avoids the use of strong acids and harsh conditions. The structural characteristics of the substrate, particularly the presence of activating groups, can influence the feasibility and outcome of the enzymatic nitration. nih.gov

| Enzyme System | Components | Reaction Conditions | Advantages |

| Horseradish Peroxidase (HRP) | HRP, NaNO₂, H₂O₂ | Mild (ambient temperature, neutral pH) | Environmentally friendly, high selectivity |

Peroxy Compounds as Catalysts:

Recent research has explored the use of peroxy compounds as efficient and eco-friendly catalysts for the nitration of aromatic compounds. rasayanjournal.co.in In the presence of sodium nitrite and a mild acid source like potassium bisulfate, peroxy compounds such as hydrogen peroxide (H₂O₂), peroxydisulfate (PDS), and sodium perborate (SPB) can catalyze nitration reactions, yielding good results under mineral acid-free conditions. rasayanjournal.co.in These methods are operationally simple and can significantly reduce reaction times, especially when combined with techniques like microwave-assisted synthesis. rasayanjournal.co.in

| Catalytic System | Components | Key Features |

| Peroxy Compound/NaNO₂/KHSO₄ | H₂O₂, PDS, SPB, etc. | Mineral acid-free, rapid reaction times, environmentally safer |

The application of these sustainable catalytic strategies to the synthesis of this compound could significantly improve the environmental footprint of its production by reducing hazardous waste and promoting safer reaction conditions. Further research and development in this area are crucial for the implementation of greener synthetic routes in the chemical industry.

Due to the absence of specific scientific data for the chemical compound “this compound” in the provided search results, it is not possible to generate the requested article with the required detailed and accurate spectroscopic and crystallographic information. The search results yielded information on related but distinct compounds, such as isomers or analogues, which cannot be used to fulfill the specific requirements of the request.

Spectroscopic and Crystallographic Characterization in Advanced Research

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For an aromatic compound like methyl 5-methyl-2,4-dinitrobenzoate, the spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the chromophoric nitro groups and the auxochromic methyl group on the benzene (B151609) ring. Analysis of the UV-Vis spectrum would provide insights into the conjugation and electronic structure of the molecule. However, no experimentally determined UV-Vis absorption data for this compound has been found in the surveyed literature.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₉H₈N₂O₆), the expected monoisotopic mass would be calculated. The experimental HRMS data would confirm the elemental composition, and the fragmentation pattern observed could help to verify the structure. A search of mass spectrometry databases yielded no high-resolution data for this specific compound.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD analysis provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. This powerful technique would allow for the unambiguous determination of the molecular structure of this compound.

Detailed examination of the crystal structure would identify and characterize any non-covalent interactions that stabilize the crystal lattice. These could include weak C–H···O hydrogen bonds involving the nitro or ester groups, and potential π-π stacking interactions between the aromatic rings of adjacent molecules.

The analysis would describe how individual molecules of this compound are arranged in the unit cell and how they assemble into a three-dimensional supramolecular architecture. This provides insight into the forces governing crystal formation.

Polymorphism is the ability of a substance to exist in more than one crystal form, while solvatomorphism involves the incorporation of solvent molecules into the crystal lattice. Crystallization from different solvents could potentially yield different polymorphs or solvates of this compound, each with unique crystal structures and physical properties. However, no such studies have been reported.

Reaction Mechanisms and Kinetics of Methyl 5 Methyl 2,4 Dinitrobenzoate

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution is a key reaction pathway for activated aromatic compounds like methyl 5-methyl-2,4-dinitrobenzoate. This reaction involves the attack of a nucleophile on the aromatic ring, leading to the substitution of a leaving group.

The presence of two nitro groups (NO₂) and a methyl ester (COOCH₃) group on the benzene (B151609) ring profoundly activates the substrate towards nucleophilic attack. The nitro groups, being strong electron-withdrawing groups, decrease the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. aiinmr.com This is a general characteristic of SNAr reactions, where electron-withdrawing substituents are necessary to stabilize the intermediate formed during the reaction. nih.gov The ester group also contributes to the electron-withdrawing nature of the ring, further enhancing its reactivity. aiinmr.com Specifically, the nitro groups at the ortho and para positions relative to the site of nucleophilic attack are most effective at stabilizing the negatively charged intermediate, known as the Meisenheimer complex, through resonance.

In the context of SNAr reactions, the nature of the leaving group is a critical factor in determining the reaction rate. For a series of 2,4-dinitrophenyl halides, the typical order of leaving group ability is F > NO₂ > Cl ≈ Br > I. nih.gov This is often referred to as the "element effect." nih.gov The high reactivity of fluorine as a leaving group in SNAr is attributed to the high electronegativity of the C-F bond, which facilitates the initial nucleophilic attack. While the specific leaving group on this compound is not explicitly discussed in the provided context, the principles governing leaving group ability in related dinitrobenzene derivatives are applicable. ccsenet.org The rate-determining step of the SNAr reaction can either be the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. ccsenet.orgresearchgate.net

A hallmark of the SNAr mechanism is the formation of a stable intermediate known as a Meisenheimer complex. researchgate.netnih.gov This complex is a resonance-stabilized, negatively charged species formed by the addition of the nucleophile to the electron-deficient aromatic ring. In the case of dinitrobenzoate derivatives, the attack of a nucleophile, such as a hydroxide (B78521) ion, can lead to the formation of these intensely colored complexes. ed.gov

The formation of Meisenheimer complexes from related dinitro compounds has been studied using spectroscopic techniques like UV-vis and NMR. ed.gov For instance, the reaction of methyl 3,5-dinitrobenzoate (B1224709) with hydroxide ions in a dimethyl sulfoxide-water mixture provides evidence for competitive attack at both the aryl and carbonyl carbons, with the formation of a Meisenheimer complex resulting from attack at the ring. rsc.org The stability and rate of formation of these complexes are influenced by the solvent system and the nature of the nucleophile. rsc.orgrsc.org For example, increasing the proportion of dimethyl sulfoxide (B87167) in the solvent favors the formation of the Meisenheimer complex. rsc.org

| Reactant | Nucleophile | Solvent | Observation | Reference |

| Methyl 3,5-dinitrobenzoate | Hydroxide ions | DMSO-water | Formation of Meisenheimer complex | rsc.org |

| 1,3,5-trinitrobenzene | Tetramethylammonium hydroxide | t-butyl alcohol-water | Formation of a σ-adduct (Meisenheimer complex) | rsc.org |

| MDL860 (a nitroaromatic compound) | Sodium borohydride | Not specified | Slower formation of a less intense Meisenheimer complex compared to BTZ043 | nih.gov |

Hydrolysis Kinetics and Mechanisms

The hydrolysis of the ester group in this compound is another significant reaction pathway. This process can be influenced by factors such as pH and the presence of catalysts.

The rate of ester hydrolysis is highly dependent on the pH of the solution. oieau.frnih.gov In general, ester hydrolysis can be catalyzed by both acids and bases. youtube.com For substituted methyl benzoates, studies have shown that in the pH range of 5 to 10, the hydrolysis is predominantly catalyzed by hydroxide ions (OH⁻). oieau.fr The reaction follows pseudo-first-order kinetics under these conditions. chemrxiv.org The rate of hydrolysis increases with increasing pH, consistent with a mechanism involving the nucleophilic addition of a hydroxide ion to the ester's carbonyl group. oieau.fr The pH-independent hydrolysis of some esters has also been observed, particularly in cases of intramolecular catalysis. nih.gov

The table below illustrates the effect of pH on the hydrolysis rate constant for various methyl benzoates, demonstrating the general trend of increasing hydrolysis rate with increasing pH.

| Ester | pH | Temperature (°C) | Pseudo first-order rate constant (k') (h⁻¹) | Reference |

| Substituted Methyl Benzoates | 3 | 90 | Varies with substituent | oieau.fr |

| Substituted Methyl Benzoates | 5.5 | 90 | Varies with substituent | oieau.fr |

| Substituted Methyl Benzoates | 7 | 90 | Varies with substituent | oieau.fr |

Base-catalyzed hydrolysis, also known as saponification, is a common and efficient method for cleaving ester bonds. masterorganicchemistry.com The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This is followed by the elimination of the alkoxide leaving group. nih.gov The reaction is generally considered second-order, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org However, when the hydroxide ion is in large excess, the reaction follows pseudo-first-order kinetics. chemrxiv.org

The presence of electron-withdrawing groups on the aromatic ring, such as the nitro groups in this compound, accelerates the rate of base-catalyzed hydrolysis. oieau.fr Studies on various esters have shown that the nature of the substituents on the benzene ring can be correlated with the hydrolysis rates through linear free energy relationships like the Hammett equation. oieau.fr Intramolecular base catalysis can also occur, where a basic group within the same molecule facilitates the hydrolysis, as seen in ortho-hydroxyaryl esters. rsc.org

| Catalyst | Ester | Conditions | Observation | Reference |

| Sodium Hydroxide | Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | Reflux in water/methanol (B129727) | 95% yield of the corresponding carboxylic acid | chemspider.com |

| Sodium Hydroxide | Synthetic Organic Esters | Aqueous solution | Second-order kinetics, rate dependent on ester structure | chemrxiv.org |

| Intramolecular ortho-O⁻ | Methyl 3,5-dinitrosalicylate | Aqueous solution | No evidence for intramolecular general base catalysis of the water reaction | rsc.org |

| Amine group | 2-aminobenzoate esters | pH 4-8 | Intramolecular general base catalysis | nih.gov |

Redox Chemistry of the Nitro Functionality

The two nitro groups on the benzene ring of this compound are the primary sites of redox activity. The electrochemical reduction of nitroaromatic compounds has been extensively studied. Generally, the transformation involves only one of the nitro groups. researchgate.net The process is highly dependent on the medium, particularly the presence of proton donors. researchgate.net

The selectivity of the reduction, meaning which nitro group is reduced and to what extent, is controlled by the stability and reactivity of the intermediate radical anion species. researchgate.net Key steps influencing the final product include the protonation of nitroso-nitrobenzene radical anions and the cleavage of the N-O bond in N-(nitrophenyl)-hydroxylamine radical anions. researchgate.net Polyoxometalates like phosphotungstic acid have been shown to be effective redox mediators for the electrocatalytic reduction of substituted nitrobenzenes to their corresponding anilines with high selectivity. acs.org

General Reduction Pathway of a Nitroaromatic Group

| Step | Reactant | Product | Description |

|---|---|---|---|

| 1 | ArNO₂ | ArNO₂⁻• | One-electron reduction to a radical anion. |

| 2 | ArNO₂⁻• | ArNO | Formation of the nitroso derivative. |

| 3 | ArNO | ArNHOH | Formation of the hydroxylamino derivative. |

| 4 | ArNHOH | ArNH₂ | Final reduction to the amino derivative. |

This table illustrates the general sequence of intermediates in the electrochemical reduction of a nitroaromatic compound.

Solvent Effects on Reaction Rates and Selectivity

The solvent in which a reaction is conducted plays a critical role in influencing the rate and outcome of reactions involving dinitroaromatic esters. Studies on the analogous compound methyl 2,4-dichloro-3,5-dinitrobenzoate reacting with piperidine (B6355638) have demonstrated significant solvent effects. niscpr.res.in The rate constants for such nucleophilic aromatic substitution reactions vary considerably across different solvent types. niscpr.res.in

The general trend observed is that reaction rates are highest in dipolar aprotic solvents (e.g., DMSO), followed by non-polar aprotic solvents (e.g., benzene), and are slowest in protic solvents (e.g., methanol, ethanol). niscpr.res.in This behavior can be explained by three distinct solvation models: niscpr.res.in

Protic Solvents (Alkanols): These solvents extensively solvate the nucleophile (e.g., an amine) through hydrogen bonding. This solvation stabilizes the amine in its ground state, which can decrease its nucleophilicity and thus slow the reaction rate. niscpr.res.in

Non-polar Aprotic Solvents: In these media, the lack of strong solvent-solute interactions can enhance intramolecular hydrogen bonding within the zwitterionic intermediate, which may increase the nucleophilicity of the attacking amine. niscpr.res.in

Dipolar Aprotic Solvents: These solvents can solvate the amine and also effectively solvate the charged intermediate complex, stabilizing the transition state and accelerating the reaction. niscpr.res.in

The nature of the solvent is a deciding factor in whether the formation of the intermediate or its decomposition is the rate-determining step in the reaction mechanism. niscpr.res.in

Relative Effect of Solvent Type on Reaction Rate

| Solvent Type | Example(s) | General Effect on Reaction Rate | Rationale |

|---|---|---|---|

| Dipolar Aprotic | DMSO, Acetonitrile | Fastest | Stabilizes the charged transition state (Meisenheimer complex). niscpr.res.in |

| Non-polar Aprotic | Benzene, Dioxane | Intermediate | Less interaction with reactants, may enhance intramolecular H-bonding in the intermediate. niscpr.res.in |

| Protic | Methanol, Ethanol | Slowest | Solvates and stabilizes the nucleophile, reducing its reactivity. niscpr.res.in |

This table summarizes the general influence of different solvent classes on the rate of nucleophilic aromatic substitution for related dinitrobenzoate esters.

Investigation of Thermodynamic and Activation Parameters

The study of thermodynamic and activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provides crucial insights into the reaction mechanism. For nucleophilic substitution reactions of similar compounds like methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines, these parameters have been determined spectrophotometrically at different temperatures. researchgate.net

A regular variation in these activation parameters often suggests that the reactions proceed through a common mechanism. researchgate.net The values obtained are highly dependent on the nature of both the solvent and the nucleophile. researchgate.net For instance, in the reaction of 2,4-dinitrobenzene derivatives with hydrazine (B178648) in DMSO, the second-order rate constants and activation parameters were determined. researchgate.net A large negative value for the entropy of activation (ΔS‡) typically indicates a highly ordered transition state, which is consistent with the formation of a bimolecular, associative intermediate like a Meisenheimer complex.

Example Activation Parameters for Hydrazinolysis of 2,4-Dinitrophenyl Phenyl Sulfide in DMSO

| Parameter | Value | Unit | Implication |

|---|---|---|---|

| ΔH‡ | 48.0 | kJ/mol | Enthalpy barrier for the reaction. |

| ΔS‡ | -88.0 | J/mol·K | Indicates a more ordered transition state compared to the reactants. researchgate.net |

| ΔG‡ (at 298 K) | 74.2 | kJ/mol | Overall free energy barrier for the reaction. |

This table presents activation parameters for the reaction of a related compound, 2,4-dinitrophenyl phenyl sulfide, with hydrazine, illustrating the data used to interpret reaction mechanisms. Data sourced from a study by Gomaa, et al. (2013). researchgate.net

Hammett Analysis for Electronic Effects

Hammett analysis is a valuable tool for quantifying the influence of substituents on the reaction rates and equilibria of aromatic compounds. The Hammett equation (log(k/k₀) = ρσ) relates the rate constant (k) of a substituted reactant to the rate constant (k₀) of the unsubstituted parent compound through the substituent constant (σ) and the reaction constant (ρ).

In the context of nucleophilic aromatic substitution on 2,4-dinitrobenzene derivatives, Hammett analysis has been used to assess the electronic effects of substituents on a leaving group. researchgate.net For the reaction of various substituted 2,4-dinitrophenyl aryl sulfides with hydrazine, a small ρ (rho) value was obtained. researchgate.net A small reaction constant suggests that the reaction rate is not highly sensitive to the electronic nature (electron-donating or electron-withdrawing) of the substituent on the leaving group. researchgate.net This finding implies that the rate-determining step of the reaction is likely the departure of the leaving group from the intermediate complex, and the reaction is significantly associative in nature, proceeding through a Meisenheimer-like intermediate. researchgate.net

Hammett Equation Parameters and Interpretation

| Parameter | Description | Interpretation in Nucleophilic Aromatic Substitution |

|---|---|---|

| σ (Sigma) | Substituent Constant: Measures the electron-donating or electron-withdrawing ability of a substituent. | Positive for electron-withdrawing groups; Negative for electron-donating groups. |

| ρ (Rho) | Reaction Constant: Measures the susceptibility of the reaction to electronic effects of substituents. | The magnitude of ρ indicates the degree of charge development in the transition state. A small ρ value suggests little change in charge at the reaction center or that the reaction is not very sensitive to the substituent's electronic effects. researchgate.net |

| k/k₀ | Relative Rate Constant: The ratio of the rate constant for the substituted reactant to the unsubstituted reactant. | Indicates how the substituent accelerates or decelerates the reaction. |

This table explains the components of the Hammett equation and their general interpretation in the context of studying electronic effects in chemical reactions.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental characteristics of methyl 5-methyl-2,4-dinitrobenzoate.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules like this compound. researchgate.netnih.gov DFT methods, such as B3LYP, are frequently used in conjunction with various basis sets (e.g., 6-311++G) to calculate a wide range of molecular properties. scirp.orgresearchgate.net These calculations are instrumental in predicting the molecule's geometry, vibrational frequencies, and electronic properties, which are crucial for understanding its reactivity and stability. nih.gov The choice of functional and basis set is critical and is often validated by comparing calculated results with experimental data for related compounds. researchgate.net For nitroaromatic compounds, DFT studies can accurately model the effects of the electron-withdrawing nitro groups on the aromatic ring and the ester functional group.

Geometry Optimization and Vibrational Frequency Analysis

A fundamental step in computational analysis is the geometry optimization of the molecule to find its most stable conformation (lowest energy state). scirp.org For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. For similar molecules, such as 4-methyl-3-nitrobenzoic acid, DFT calculations have been used to determine the optimized geometrical parameters. scirp.orgresearchgate.net

Following optimization, vibrational frequency analysis is typically performed. scirp.orgnih.gov This calculation not only confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predicts the infrared (IR) and Raman spectra of the molecule. scirp.orgresearchgate.net The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of C-H, C=C, C-O, and N-O bonds, as well as the characteristic vibrations of the nitro and methyl groups. scirp.orgresearchgate.net

Table 1: Representative Optimized Geometrical Parameters for a Substituted Nitrobenzoate This table presents illustrative data based on typical values for similar aromatic nitro compounds.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-NO₂ | ~1.45 Å |

| C=O | ~1.21 Å | |

| O-CH₃ | ~1.44 Å | |

| Bond Angle | O-N-O | ~125° |

| C-C-O (ester) | ~112° | |

| Dihedral Angle | C-C-N-O | ~180° (for planarity) |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. wikipedia.orgimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. For this compound, the electron-withdrawing nitro groups are expected to lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap and making it susceptible to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Data This table provides example energy values for a molecule with similar electronic characteristics.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -3.2 |

| HOMO-LUMO Gap | 4.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites. researchgate.netresearchgate.net In an MEP map, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the nitro and carbonyl groups, while the aromatic protons and the carbon atom of the carbonyl group would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.netwisc.eduq-chem.com It examines the delocalization of electron density between filled Lewis-type orbitals (donors) and empty non-Lewis-type orbitals (acceptors). wisc.edu This analysis is particularly useful for understanding hyperconjugative interactions and charge transfer, which contribute to molecular stability. researchgate.net For this compound, NBO analysis can quantify the interactions between the lone pairs of the oxygen atoms in the nitro groups and the antibonding orbitals of the aromatic ring, providing insight into the electronic delocalization and the nature of the chemical bonds. researchgate.netwisc.edu

Table 3: Representative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix This table illustrates typical donor-acceptor interactions and their stabilization energies (E(2)) for a related molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) in NO₂ | π*(C-C) in ring | ~5-10 |

| LP (O) in ester | π*(C-C) in ring | ~2-5 |

| σ(C-H) | σ*(C-C) | ~1-3 |

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the properties of a single, static molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time. bohrium.comajchem-a.com MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the investigation of dynamic processes such as conformational changes and intermolecular interactions in different environments (e.g., in solution). ajchem-a.comresearchgate.net For this compound, MD simulations could be used to understand how the molecule interacts with solvents or other molecules, providing information on its solubility, diffusion, and how it might behave in a larger system. bohrium.commdpi.com These simulations are particularly valuable for bridging the gap between the properties of a single molecule and the macroscopic behavior of a material. researchgate.net

Conformational Analysis

No specific studies detailing the stable conformers, potential energy surface, or key dihedral angles of this compound were found.

Intermolecular Interaction Dynamics

No publications were identified that specifically model or analyze the intermolecular interactions, such as hydrogen bonding or π-π stacking, for this compound.

Prediction of Spectroscopic Parameters

Theoretical predictions for spectroscopic data (e.g., NMR, IR, UV-Vis) of this compound are not available in the reviewed literature.

Theoretical Studies on Reaction Pathways and Transition States

No computational research detailing reaction mechanisms, potential energy surfaces, or the structures of transition states for reactions involving this compound could be retrieved.

Derivatives and Analogues: Synthesis and Structure Reactivity/property Relationships

Strategic Structural Modifications of the Benzoate (B1203000) Ring

The introduction of various substituents onto the benzoate ring of dinitrobenzoate derivatives has been a subject of study. For instance, the synthesis of methyl 2,4-dichloro-3,5-dinitrobenzoate has been reported, which introduces two chlorine atoms to the ring. researchgate.net The kinetics of nucleophilic substitution reactions of this compound with various amines like piperidine (B6355638), piperazine, and morpholine (B109124) have been investigated in different solvents. researchgate.net These studies indicate that the aminodechlorination occurs at the C-2 position. researchgate.net

Furthermore, the synthesis of related compounds such as methyl 2-methyl-3,5-dinitrobenzoate has been achieved through the esterification of 2-methyl-3,5-dinitrobenzoic acid. nih.govresearchgate.net The crystal structure of this compound reveals that the nitro groups are oriented at different dihedral angles with respect to the benzene (B151609) ring, which can influence its intermolecular interactions. nih.govresearchgate.net

The introduction of aryl groups can be seen in the synthesis of ferrocenyl-modified tyrosine kinase inhibitors, where derivatives of methyl 4-methyl-3-nitrobenzoate are utilized as starting materials. mdpi.com These complex syntheses involve multiple steps, including reductions, amidations, and cross-coupling reactions to append larger, functionalized aryl moieties. mdpi.com

The ester functional group of dinitrobenzoates can be readily varied. For example, the synthesis of ethyl 3,5-dinitrobenzoate (B1224709) and isopropyl 3,5-dinitrobenzoate has been described. researchgate.netbiosynth.com The synthesis of ethyl 5-methyl-2,4-dinitrobenzoate has also been reported. amadischem.com These variations are typically achieved by using the corresponding alcohol (ethanol or isopropanol) in the esterification reaction with the parent carboxylic acid. researchgate.netbiosynth.com

The nature of the ester group can influence the physical properties of the compound, such as its melting point and crystal packing. For example, while molecules of methyl 3,5-dinitrobenzoate are linked into chains by C-H···O hydrogen bonds, isopropyl 3,5-dinitrobenzoate exhibits no such direction-specific interactions in its crystal structure. researchgate.net

Table 1: Comparison of Dinitrobenzoate Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|

| Methyl 3,5-dinitrobenzoate | C8H6N2O6 | 226.15 | 107-109 |

| Ethyl 3,5-dinitrobenzoate | C9H8N2O6 | 240.17 | 94 |

Synthesis of Novel Derivatives Utilizing Methyl 5-methyl-2,4-dinitrobenzoate as a Precursor

This compound can serve as a versatile precursor for the synthesis of more complex molecules. For instance, related dinitrobenzoate derivatives are used as intermediates in the synthesis of various heterocyclic compounds. Methyl 2-methyl-3,5-dinitrobenzoate is an intermediate in the preparation of isocoumarins. nih.govresearchgate.net

In a different synthetic pathway, methyl 4-methyl-3-nitrobenzoate is a key starting material for the synthesis of ferrocene-modified tyrosine kinase inhibitors. mdpi.com The synthesis involves a sequence of reactions including reduction of the nitro group to an amine, protection of the amine, and subsequent amide coupling reactions to build the final complex molecular architecture. mdpi.com

Impact of Structural Modifications on Electronic Properties and Reactivity Profiles

Structural modifications to the this compound framework have a profound impact on its electronic properties and reactivity. The two nitro groups are strong electron-withdrawing groups, which significantly deactivate the benzene ring towards electrophilic substitution and activate it towards nucleophilic aromatic substitution.

The introduction of additional substituents can further modulate these electronic effects. For example, the chlorine atoms in methyl 2,4-dichloro-3,5-dinitrobenzoate enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic attack. researchgate.net The position of these substituents is also crucial. The kinetics of nucleophilic substitution reactions are highly dependent on the nature of the amine and the solvent, indicating a complex interplay of electronic and steric factors. researchgate.net

The ester moiety can also influence reactivity, albeit to a lesser extent than the ring substituents. The nature of the ester can affect the rate of hydrolysis and other reactions at the carbonyl center.

Establishment of Structure-Reactivity Relationships (SRR)

Structure-reactivity relationships (SRR) for dinitrobenzoate derivatives have been investigated, particularly in the context of nucleophilic aromatic substitution reactions. Studies on the reactions of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines have provided insights into how the structure of the amine and the solvent affect the reaction rates. researchgate.net

For a series of 2,4-dinitrophenyl derivatives, the reactivity towards nucleophiles like hydrazine (B178648) is influenced by the leaving group's basicity and steric hindrance. researchgate.net The reaction mechanism can shift from a concerted process to a stepwise one with the formation of a zwitterionic intermediate, depending on the specific derivative and reaction conditions. researchgate.net

Exploration of Structure-Property Relationships (SPR) in Non-Prohibited Contexts

Structure-property relationships (SPR) for dinitrobenzoate derivatives are being explored in various fields. In materials science, the non-linear optical (NLO) properties of molecules are of great interest for applications in telecommunications and signal processing. researchgate.net The electronic structure of a molecule, which can be tuned by adding electron-donating and electron-withdrawing groups, is a key determinant of its NLO properties. researchgate.net While not specifically focused on this compound, the principles of modifying aromatic systems with substituents to enhance NLO properties are broadly applicable.

Advanced Research Applications in Chemical Sciences Excluding Prohibited Areas

Role as a Synthetic Building Block for Complex Molecules

As a functionalized aromatic compound, methyl 5-methyl-2,4-dinitrobenzoate and its isomers serve as crucial building blocks for creating more complex molecular architectures. chemistryworld.com The nitro groups can be readily transformed into other functional groups, such as amines, which are cornerstones of further synthetic elaboration.

The utility of dinitrobenzoate esters as synthetic intermediates is well-documented. For instance, the isomer methyl 2-methyl-3,5-dinitrobenzoate has been identified as a key intermediate in the synthesis of various isocoumarins. nih.gov Isocoumarins are a class of natural products with a wide range of biological activities, and their synthesis is a significant area of research in organic chemistry. nih.govnih.gov The synthesis involves the esterification of 2-methyl-3,5-dinitrobenzoic acid, followed by further cyclization and transformation steps to yield the complex isocoumarin (B1212949) core. nih.gov This highlights the role of such dinitro compounds as foundational scaffolds upon which greater molecular complexity is built.

Similarly, other related compounds like methyl 4-methyl-3-nitrobenzoate are used as starting materials in the multi-step synthesis of kinase inhibitors, demonstrating the importance of nitrated benzoate (B1203000) structures in medicinal chemistry research. mdpi.com

The development of new agrochemicals often relies on versatile chemical intermediates. While direct data on this compound is scarce, related dinitroaromatic compounds are known to be valuable precursors. For example, methyl m-nitrobenzoate is a useful starting material for preparing dyes and crop protection agents. google.com Furthermore, the chlorinated analog, methyl 4-chloro-3,5-dinitrobenzoate , has been utilized as a herbicide and a seed-dressing fungicide for crops like sunflower and corn. nih.gov The synthetic pathways to these agrochemicals often leverage the reactivity imparted by the nitro groups, suggesting a potential, though unexplored, role for this compound in this field.

Exploration in Materials Science

The electronic properties conferred by the dinitrophenyl group make this class of compounds interesting for materials science, from classical applications in color chemistry to advanced research in optics and polymers.

Dinitroaromatic compounds are often intensely colored and have historically been used in the synthesis of dyes. The nitration of methyl benzoate can lead to the formation of nitrophenolic compounds as byproducts, which are known to be colored. orgsyn.org The reduction of nitro groups to amino groups provides a route to substituted anilines, which are key intermediates for a vast array of azo dyes and other pigments. This fundamental chemical transformation suggests that this compound could serve as a precursor for novel colorants.

There is potential for dinitrobenzoate esters to be integrated into polymer structures. The ester or the aromatic ring can be chemically modified to introduce polymerizable functionalities. For example, reduction of the nitro groups followed by diazotization could allow for its incorporation into various polymer backbones. While specific research on integrating this compound into polymers is not prominent, the general versatility of aromatic nitro compounds provides a basis for such future explorations.

A significant area of materials research for dinitroaromatic compounds is in the field of nonlinear optics (NLO). NLO materials can alter the properties of light and are crucial for applications in photonics and optoelectronics. While this compound itself has not been the focus, several of its derivatives have been studied extensively.

One of the most well-known NLO materials from this family is methyl-(2,4-dinitrophenyl)-aminopropanoate (MAP) . aps.orgaip.org MAP is a chiral molecule whose non-centrosymmetric crystal structure leads to a large second-order nonlinear susceptibility. aip.org Research has shown that the intramolecular charge transfer from the amino donor group to the para-nitro acceptor group is the primary origin of its high molecular nonlinearity. aps.orgaps.org The figure of merit for MAP was found to be significantly larger than that of the widely used inorganic NLO material, lithium niobate. aip.org

| Compound | Key Feature | NLO Property | Significance | Reference |

|---|---|---|---|---|

| Methyl-(2,4-dinitrophenyl)-aminopropanoate (MAP) | Chiral, non-centrosymmetric crystal | Large second-order nonlinear coefficients | Phase-matchable over its transparency range (0.5-2 µm) with high damage threshold. | aip.org |

| 2,4-Dinitroaniline | Parent molecule to MAP | Large molecular nonlinearity | Crystal structure is centrosymmetric, resulting in zero macroscopic second-order nonlinearity. | aip.org |

| Dimethyl-4,4'-(methylenebis(azanediyl))dibenzoate (DMD) | Self-healing organic crystal | Significant third-order nonlinear susceptibility (χ(3)) | Potential for durable NLO devices, with strong effects at shorter wavelengths. | nih.gov |

More recent studies on other organic crystals, such as dimethyl-4,4′-(methylenebis(azanediyl))dibenzoate , have also shown significant third-order NLO properties, highlighting the ongoing interest in benzoate derivatives for advanced optical materials. nih.gov These studies on related compounds underscore the potential of the dinitrophenyl scaffold, central to this compound, for the development of new NLO materials. researchgate.netnih.gov

Environmental Chemistry and Degradation Studies of this compound

While specific research on the environmental fate of this compound is limited, its environmental behavior can be inferred from the extensive studies on analogous nitroaromatic compounds, such as dinitrotoluenes (DNT), and the fundamental principles of chemical reactivity. The structure of this compound contains two key features relevant to its environmental degradation: a dinitro-substituted aromatic ring and a methyl ester functional group. Both sites are susceptible to degradation through various environmental processes.

Hydrolytic Stability in Environmental Conditions

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by reacting with water. For this compound, the primary site for hydrolysis is the ester functional group. The stability of the aromatic ring, enhanced by the electron-withdrawing nitro groups, makes it highly resistant to cleavage under typical environmental conditions. nih.govepa.gov

The hydrolysis of the methyl ester group is subject to catalysis under both acidic and basic pH conditions. nih.govmarquette.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically reversible and proceeds by protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Neutral Hydrolysis: At neutral pH, the reaction with water can occur but is generally very slow for aromatic esters. epa.gov

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester is attacked by a hydroxide (B78521) ion. This process, known as saponification, is irreversible and generally proceeds much faster than acid-catalyzed hydrolysis for simple esters. nih.gov

The hydrolysis of this compound would yield methanol (B129727) and 5-methyl-2,4-dinitrobenzoic acid. While specific kinetic data for this compound are not available, the expected relative rates of hydrolysis under different environmental pH conditions can be summarized.

| Environmental Condition (pH) | Catalyst | Expected Relative Rate of Hydrolysis | Primary Products |

|---|---|---|---|

| Acidic (pH < 7) | H⁺ | Slow to Moderate | 5-Methyl-2,4-dinitrobenzoic acid and Methanol |

| Neutral (pH ≈ 7) | H₂O | Very Slow | |

| Basic (pH > 7) | OH⁻ | Fast |

Microbial Degradation Pathways of Nitroaromatic Compounds

The biodegradation of nitroaromatic compounds is a critical process for their removal from contaminated environments. nih.gov While no microorganisms have been specifically identified for the degradation of this compound, the pathways for structurally similar compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT) are well-established and serve as an excellent model. nih.gov

Aerobic degradation of dinitrotoluenes is often initiated by an oxidative pathway. nih.govdtic.mil For example, the degradation of 2,4-DNT by strains like Burkholderia sp. involves a dioxygenase enzyme that attacks the aromatic ring, leading to the formation of 4-methyl-5-nitrocatechol (B15798) and the release of a nitrite (B80452) group. nih.gov The catechol intermediate then undergoes further oxidation and ring cleavage. nih.gov

It is plausible that this compound could be degraded via two primary microbial routes:

Initial Ester Hydrolysis: Microorganisms may first hydrolyze the ester bond using carboxylesterase enzymes to form 5-methyl-2,4-dinitrobenzoic acid and methanol. The resulting dinitroaromatic acid would then be subjected to further degradation, likely via oxidative pathways similar to those for DNT.

Direct Ring Attack: Alternatively, microbes could directly attack the aromatic ring with oxygenase enzymes, leading to denitrification and ring cleavage, analogous to the established DNT pathways.

The following table outlines the key steps in the well-studied aerobic degradation of 2,4-DNT, which provides a model for the potential microbial degradation of the aromatic portion of this compound.

| Step | Enzyme Family | Reaction | Example Intermediate (from 2,4-DNT) |

|---|---|---|---|

| 1 | Dioxygenase | Initial oxidation of the aromatic ring | 4-Methyl-5-nitrocatechol |

| 2 | Monooxygenase | Oxidation of the catechol | 2-Hydroxy-5-methylquinone |

| 3 | Reductase | Reduction of the quinone | 2,4,5-Trihydroxytoluene |

| 4 | Dioxygenase | Aromatic ring cleavage | Various aliphatic acids |

Photodegradation Mechanisms

Photodegradation, or photolysis, is a significant abiotic degradation pathway for many nitroaromatic compounds in sunlit surface waters and the atmosphere. epa.gov These compounds can absorb light, which can lead to their chemical transformation.

Studies on 2,4-DNT demonstrate that it undergoes photolysis in aqueous solutions, a process that can be significantly accelerated by advanced photo-oxidative processes. nih.govresearchgate.net

Direct Photolysis: Direct absorption of UV light can lead to the breakdown of the molecule, though the rate may be slow. researchgate.net

Indirect Photolysis: The presence of other substances in water, such as humic acids, can act as photosensitizers, accelerating degradation. researchgate.net

Advanced Oxidation Processes (AOPs): The efficiency of photodegradation can be dramatically increased by the addition of strong oxidizing agents. The photo-Fenton process (UV light, H₂O₂, and iron salts) has been shown to be highly effective in completely destroying 2,4-DNT. nih.gov

Photolytic transformation of dinitrotoluenes often involves the oxidation of the methyl group, leading to the formation of dinitrobenzyl alcohols, dinitrobenzaldehydes, and dinitrobenzoic acids. researchgate.net For this compound, photodegradation would likely involve similar oxidation of its methyl group and potential reactions involving the nitro groups and the ester moiety, ultimately leading to mineralization.

The following table compares the effectiveness of different photodegradation methods for 2,4-DNT, illustrating the principles that would apply to other nitroaromatics.

| Degradation Method | Description | Relative Efficiency for DNT Degradation |

|---|---|---|

| Direct Photolysis (UV only) | Degradation by direct absorption of UV light. | Low to Moderate |

| UV/H₂O₂ | UV light generates highly reactive hydroxyl radicals from hydrogen peroxide. | High |

| Photo-Fenton (UV/H₂O₂/Fe²⁺) | A catalytic cycle involving iron generates hydroxyl radicals, leading to rapid oxidation. | Very High (Complete destruction reported) nih.gov |

Future Research Directions and Emerging Trends

Development of More Efficient and Selective Synthetic Routes

The synthesis of nitroaromatic compounds, including dinitrobenzoates, is a cornerstone of industrial chemistry. However, traditional nitration methods often involve harsh conditions and the use of strong acids, leading to environmental concerns. researchgate.netnih.gov Future research is increasingly focused on developing greener, more efficient, and highly selective synthetic pathways.

Key areas of development include:

Green Nitrating Agents: Exploration of cleaner nitrating agents like N2O5 is a promising avenue to create more eco-friendly processes. researchgate.net

Solid-Acid Catalysts: The use of solid-supported reagents, such as zeolite-based catalysts, offers enhanced regioselectivity and easier separation, minimizing waste. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can accelerate reaction rates, improve yields, and offer better control over the reaction compared to conventional heating methods. researchgate.nethansshodhsudha.comresearchgate.net For instance, microwave-assisted synthesis of 3,5-dinitrobenzoates directly from the alcohol and 3,5-dinitrobenzoic acid in the presence of sulfuric acid has been reported as a safer and faster alternative to conventional methods. hansshodhsudha.comresearchgate.net

Continuous Flow Reactions: Microchannel reactors provide superior heat and mass transfer, enabling better control over highly exothermic nitration reactions and improving safety and product consistency. sues.edu.cn

A new environmentally friendly nitration process for synthesizing 5-methyl-2-nitrobenzoic acid, a related compound, has been developed using a mixture of nitric acid (HNO3) and acetic anhydride (B1165640) (Ac2O), highlighting a move away from traditional sulfuric acid-based methods. researchgate.netresearchgate.net The synthesis of methyl 5-methyl-2,4-dinitrobenzoate itself has been achieved through the nitration of methyl 3-methyl-4-nitrobenzoate, although challenges in isolating it from its isomers have been noted. researchgate.netresearchgate.net

Integration of Advanced Analytical Techniques for In Situ Reaction Monitoring

To optimize synthetic routes and ensure safety, a deep understanding of reaction kinetics, intermediates, and byproducts is essential. In situ reaction monitoring using spectroscopic techniques allows chemists to observe reactions in real-time. mt.comspectroscopyonline.com This approach is particularly valuable for nitration reactions, which are often fast and highly exothermic. vpscience.org

Future trends in this area involve:

Spectroscopic Methods: Techniques like mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are increasingly being employed for real-time analysis. spectroscopyonline.com

Real-time Data Analysis: The integration of in situ monitoring with advanced data analysis allows for immediate adjustments to reaction conditions, accelerating process development and improving the robustness of chemical processes for scale-up. mt.comrsc.org

Identifying Transient Intermediates: In situ spectroscopy is crucial for detecting and characterizing transient or unstable intermediates, which would be impossible with traditional offline analysis. spectroscopyonline.com For example, the formation of stable Meisenheimer complexes as intermediates during the alkaline hydrolysis of methyl 3,5-dinitrobenzoate (B1224709) has been identified using UV-vis and 1H NMR spectroscopy. acs.org

Application of Machine Learning and AI in Predictive Chemistry

Key applications in the context of dinitrobenzoates include:

Property Prediction: ML models are being developed to predict the properties of nitroaromatic compounds, such as their mutagenicity and impact sensitivity, based on their molecular structure. researchgate.netnih.govacs.orgchemrxiv.orguss.cl These models use descriptors like electron delocalization and the polarization of nitro groups to make predictions. researchgate.netchemrxiv.org

Synthetic Route Design: AI-driven tools can analyze vast reaction databases to suggest novel and efficient retrosynthetic routes for complex molecules. nih.govchemrxiv.orgresearchgate.netnih.govmdpi.com These systems can incorporate expert chemical knowledge to refine and prioritize synthetic pathways. nih.govchemrxiv.orgresearchgate.netnih.gov

Accelerated Discovery: By screening large virtual libraries of compounds, ML has the potential to accelerate the discovery of new energetic materials or other functional molecules with desired properties before they are synthesized. researchgate.net

| AI/ML Application Area | Description | Potential Impact on Dinitrobenzoate Research |

| Property Prediction | Using algorithms to forecast physical, chemical, and toxicological properties from molecular structure. researchgate.netnih.govacs.orgchemrxiv.orguss.cl | Rapidly assess the potential hazards (e.g., mutagenicity, explosiveness) of new dinitrobenzoate derivatives. researchgate.netnih.govacs.orgchemrxiv.orguss.cl |

| Synthetic Route Design | Employing AI to plan multi-step syntheses by analyzing retrosynthetic pathways. nih.govchemrxiv.orgresearchgate.netnih.govmdpi.com | Discover more efficient, cost-effective, and sustainable routes to this compound and related compounds. |

| Reaction Optimization | Utilizing ML models to predict optimal reaction conditions (temperature, catalyst, solvent) for higher yields and selectivity. | Fine-tune nitration reactions to maximize the yield of the desired isomer and minimize byproducts. |

Exploration of Novel Reactivity Patterns and Cascade Reactions

Understanding the reactivity of the dinitrobenzoate scaffold is crucial for its application in synthesizing more complex molecules. Future research will likely focus on uncovering new transformations and leveraging them in elegant and efficient synthetic strategies.

A key area of interest is cascade reactions , also known as domino or tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. wikipedia.org20.210.105 This approach significantly increases synthetic efficiency and aligns with the principles of green chemistry. 20.210.105 While specific cascade reactions starting from this compound are not yet widely reported, the development of one-pot cascade reactions for synthesizing 1,3-dinitroalkanes from aldehydes demonstrates the potential of this strategy for nitro compounds. rsc.orgrsc.org

The study of unexpected intermediates, such as the Meisenheimer complexes formed during the hydrolysis of methyl 3,5-dinitrobenzoate, provides valuable insight into the electronic nature of the dinitroaromatic ring and its susceptibility to nucleophilic attack, opening doors for novel functionalization strategies. acs.org

Design of Hybrid Materials Incorporating Dinitrobenzoate Moieties